2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
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Overview
Description
The compound “2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been found to intercalate DNA potently at a decreased IC 50 value (35.33 ± 1.8 μM), which is nearly equipotent to that of doxorubicin (31.27 ± 1.8 μM) .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including the compound , involves the design, synthesis, and evaluation against various cells . The most potent derivative was found to be compound 12d, which displayed nearly one third of the activity of doxorubicin .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .Chemical Reactions Analysis
The compound has been found to intercalate DNA . This suggests that it interacts with DNA in a manner that allows it to insert between base pairs, disrupting the normal structure of the DNA molecule.Scientific Research Applications
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and antiviral activities. Additionally, it has been studied for its potential use as a fluorescent probe for detecting amyloid fibrils.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its structure and function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA helix. This interaction can disrupt the normal functioning of the DNA, potentially inhibiting processes such as replication and transcription .
Biochemical Pathways
Given its dna intercalation activity, it is likely that it impacts pathways involving dna replication and transcription . This could lead to downstream effects such as cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s DNA intercalation activity can lead to disruption of normal cellular processes , such as DNA replication and transcription . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells . As such, the compound and its derivatives have shown anti-proliferative activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 .
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide in lab experiments is its potential to exhibit antimicrobial, antitumor, and antiviral activities. However, one limitation is the lack of understanding of its mechanism of action.
Future Directions
For research on 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide include further studies to elucidate its mechanism of action, optimization of its synthetic method, and exploration of its potential applications in other fields such as materials science and nanotechnology.
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide involves the condensation of 2-phenyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrazide with ethyl acetoacetate followed by cyclization with triethyl orthoformate. The resulting product is then treated with phenyl isocyanate to yield the final compound.
properties
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCLZROEYVGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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